
2-(Methylamino)-1-(4-methylphenyl)butan-1-one;hydrochloride
Vue d'ensemble
Description
2-(Methylamino)-1-(4-methylphenyl)butan-1-one;hydrochloride, commonly known as MMB-Chloride, is a synthetic compound found in many pharmaceuticals and research chemicals. It is a white, crystalline powder that is soluble in water. MMB-Chloride has a wide range of applications in scientific research, including as a reagent for synthesis, as a tool for drug discovery, and as a probe for biochemical and physiological studies.
Applications De Recherche Scientifique
Metabolism and Detection
- Metabolic Pathways : The compound undergoes major metabolic pathways including N-dealkylation, demethylenation followed by O-methylation, and beta-ketone reduction. It is primarily metabolized into 4-hydroxy-3-methoxy metabolites (Zaitsu et al., 2009).
Spectroscopic and Structural Analysis
- X-Ray Structures and Computational Studies : The compound's structures have been characterized using various techniques, including X-ray diffraction, FTIR, UV–Vis, and NMR spectroscopy, providing essential information for understanding its properties (Nycz et al., 2011).
- Identification and Derivatization : The compound has been identified and studied through combinations of GC-MS, IR, NMR, electronic absorption spectroscopy, and single-crystal X-ray diffraction methods, showcasing its distinct spectroscopic features (Nycz et al., 2016).
Chemical Synthesis
- Synthesis of Derivatives : Research has been conducted on the synthesis of lepidine and its derivatives from this compound, demonstrating its utility in creating potentially biologically active compounds (Ardashev et al., 1967).
- Antiviral Activity : Studies on adamantyl-containing β-aminoketones, related to this compound, have shown potential antiviral properties, suggesting its use in developing antiviral medications (Makarova et al., 2001).
Crystallographic Studies
- Crystallographic Structure Analysis : The crystallographic structure of compounds related to 2-(Methylamino)-1-(4-methylphenyl)butan-1-one;hydrochloride has been studied, providing valuable data for understanding its molecular geometry and interactions (Shi & Jiang, 1999).
Propriétés
IUPAC Name |
2-(methylamino)-1-(4-methylphenyl)butan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-4-11(13-3)12(14)10-7-5-9(2)6-8-10;/h5-8,11,13H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSOPRIVFKVRDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=C(C=C1)C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858024 | |
| Record name | 2-(Methylamino)-1-(4-methylphenyl)butan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl Buphedrone Hydrochloride | |
CAS RN |
1336911-98-8 | |
| Record name | 2-(Methylamino)-1-(4-methylphenyl)butan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYLBUPHEDRONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y78FRB99G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



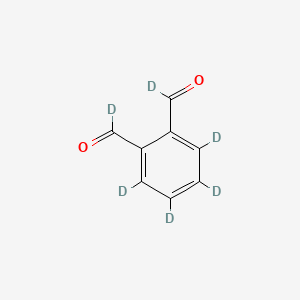


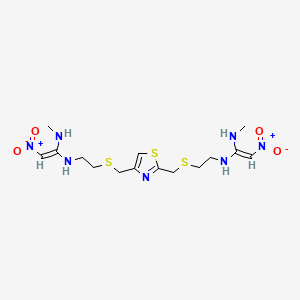


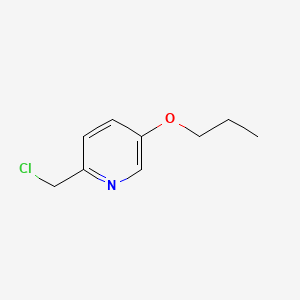



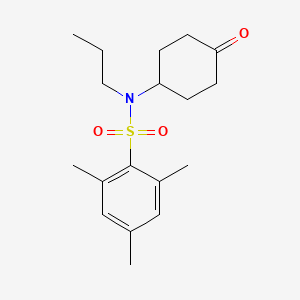
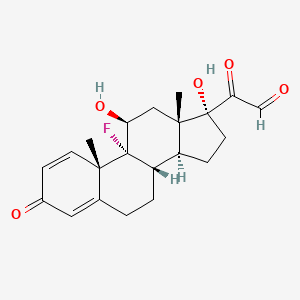
![1H-Furo[4,3,2-DE]phthalazine](/img/structure/B590427.png)